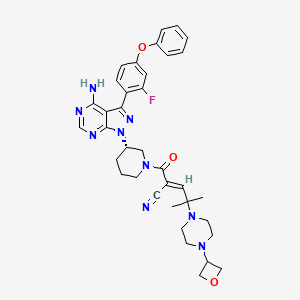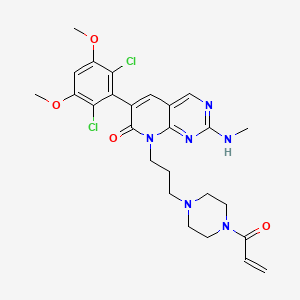
Propargyl-PEG6-NHS ester
Übersicht
Beschreibung
Propargyl-PEG6-NHS ester is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It contains a propargyl group and an N-hydroxysuccinimide (NHS) ester group. This compound is widely used in bioconjugation and click chemistry applications due to its ability to react with primary amines and azide groups, forming stable amide and triazole linkages, respectively .
Wirkmechanismus
Target of Action
Propargyl-PEG6-NHS ester is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) and ADCs (Antibody-Drug Conjugates) . In PROTACs, one ligand targets an E3 ubiquitin ligase, and the other targets the protein of interest . In ADCs, the antibody targets a specific antigen on the cell surface .
Mode of Action
This compound contains an alkyne group that can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . This “click chemistry” reaction forms a stable triazole linkage .
Biochemical Pathways
In the context of PROTACs, the compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . For ADCs, the compound enables the delivery of cytotoxic drugs to specific cells expressing the target antigen .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of this compound depends on the specific PROTAC or ADC it is used to synthesize. In general, PROTACs lead to the degradation of target proteins, altering cellular functions . ADCs enable targeted cell killing by delivering cytotoxic drugs to specific cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the CuAAC reaction may depend on the presence of copper ions and the pH of the solution . Furthermore, the stability of the compound may be affected by storage conditions .
Biochemische Analyse
Biochemical Properties
The propargyl group of Propargyl-PEG6-NHS ester can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This reaction is highly specific and efficient, making this compound a valuable tool in biochemical research .
Cellular Effects
The effects of this compound on cells are primarily related to its ability to modify proteins and other biomolecules. By attaching to amine groups on these molecules, this compound can alter their properties and influence cellular processes . The specific effects can vary depending on the nature of the biomolecule being modified and the context of the cell.
Molecular Mechanism
This compound exerts its effects at the molecular level through its reactivity with amine groups. The NHS ester group of this compound reacts with amine groups to form stable amide bonds . This allows this compound to attach to biomolecules and modify their properties .
Metabolic Pathways
This compound is involved in metabolic pathways through its ability to modify biomolecules. By attaching to these molecules, this compound can influence their roles in metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues can be influenced by its hydrophilic PEG spacer, which increases its solubility in aqueous media . This can affect its localization and accumulation within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propargyl-PEG6-NHS ester typically involves the reaction of a PEG derivative with a propargyl group and an NHS ester. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using chromatography techniques and stored under desiccated conditions to prevent hydrolysis .
Analyse Chemischer Reaktionen
Types of Reactions
Propargyl-PEG6-NHS ester undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester group reacts with primary amines to form stable amide bonds.
Click Chemistry Reactions: The propargyl group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing compounds to form triazole linkages
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary amines, and the reactions are typically carried out in aqueous buffers at pH 7-9.
Click Chemistry Reactions: Common reagents include azide-containing compounds and copper catalysts, and the reactions are carried out in the presence of a reducing agent such as sodium ascorbate
Major Products Formed
Substitution Reactions: The major products are amide-linked conjugates.
Click Chemistry Reactions: The major products are triazole-linked conjugates
Wissenschaftliche Forschungsanwendungen
Propargyl-PEG6-NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules and polymers through click chemistry and bioconjugation techniques.
Biology: Employed in the labeling and modification of biomolecules such as proteins, peptides, and nucleic acids.
Medicine: Utilized in the development of drug delivery systems, diagnostic agents, and therapeutic conjugates.
Industry: Applied in the production of functionalized surfaces, coatings, and materials with enhanced properties
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azido-PEG6-NHS ester: Contains an azide group instead of a propargyl group and undergoes similar click chemistry reactions.
Mal-PEG6-NHS ester: Contains a maleimide group and reacts with thiol groups to form stable thioether linkages.
Fmoc-PEG6-NHS ester: Contains a fluorenylmethyloxycarbonyl (Fmoc) group and is used in peptide synthesis
Uniqueness
Propargyl-PEG6-NHS ester is unique due to its ability to undergo both substitution reactions with primary amines and click chemistry reactions with azide-containing compounds. This dual reactivity makes it a versatile tool for bioconjugation and synthetic applications .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO10/c1-2-6-25-8-10-27-12-14-29-16-17-30-15-13-28-11-9-26-7-5-20(24)31-21-18(22)3-4-19(21)23/h1H,3-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFFBCAEFRYUEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(2S)-1-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methyl]pyrrolidine-2-carboxylic acid](/img/structure/B610205.png)

